7-Methyl-2-phenylimidazo[1,2-a]pyrimidin-5-ol
Description
Molecular Architecture and International Union of Pure and Applied Chemistry Nomenclature
This compound exhibits a complex heterocyclic structure characterized by the fusion of five-membered imidazole and six-membered pyrimidine rings. The molecular formula is established as C₁₃H₁₁N₃O, with an average molecular mass of 225.251 atomic mass units and a monoisotopic mass of 225.090212 atomic mass units. The compound is assigned the Chemical Abstracts Service registry number 95980-02-2 and carries the MDL number MFCD03001195.
The International Union of Pure and Applied Chemistry nomenclature for this compound follows the systematic naming convention as this compound. Alternative nomenclature includes the designation as Imidazo[1,2-a]pyrimidin-5-ol, 7-methyl-2-phenyl- according to the American Chemical Society Index Name system. The compound also appears in chemical databases under various synonyms including 5-hydroxy-7-methyl-2-phenylimidazo[1,2-a]pyrimidine and 7-methyl-2-phenyl-4-hydroimidazo[1,2-a]pyrimidin-5-ol.
The structural architecture consists of a bicyclic core where the imidazole ring is fused to the pyrimidine ring at positions 1 and 2. The phenyl substituent is attached at position 2 of the imidazo ring system, while the methyl group occupies position 7, and the hydroxyl functional group is located at position 5 of the pyrimidine portion. This arrangement creates a planar heterocyclic framework with specific electronic and steric properties that define the compound's chemical behavior.
| Property | Value |
|---|---|
| Molecular Formula | C₁₃H₁₁N₃O |
| Average Molecular Weight | 225.251 amu |
| Monoisotopic Mass | 225.090212 amu |
| Chemical Abstracts Service Number | 95980-02-2 |
| MDL Number | MFCD03001195 |
| ChemSpider Identification | 10591263 |
Crystallographic Analysis and Conformational Studies
Crystallographic investigations of structurally related imidazo[1,2-a]pyrimidine derivatives provide valuable insights into the three-dimensional arrangement and conformational preferences of these heterocyclic systems. Crystal structure analysis of related compounds demonstrates that the fused ring system typically adopts a nearly planar conformation, with root mean square deviations from planarity generally less than 0.054 Angstroms.
The molecular geometry exhibits specific dihedral angles between the fused heterocyclic core and the attached substituent groups. In analogous structures, the phenyl ring attached at position 2 forms dihedral angles ranging from approximately 18 to 65 degrees with respect to the mean plane of the fused ring system. These angular relationships influence the overall molecular shape and potential intermolecular interactions in the solid state.
Conformational analysis reveals that the hydroxyl group at position 5 can participate in intramolecular hydrogen bonding with nitrogen atoms within the heterocyclic framework. The planarity of the core structure is maintained through conjugation between the imidazole and pyrimidine rings, contributing to the stability of the aromatic system. The methyl substituent at position 7 adopts a position that minimizes steric hindrance while maintaining optimal electronic interactions with the aromatic system.
Crystal packing studies of related compounds indicate that molecules are often linked through hydrogen bonding networks involving the hydroxyl functional groups and nitrogen atoms of adjacent molecules. These intermolecular interactions contribute to the formation of layered structures in the crystalline state, with molecules arranged to maximize both hydrogen bonding and aromatic stacking interactions.
| Structural Parameter | Typical Range |
|---|---|
| Root Mean Square Deviation from Planarity | < 0.054 Å |
| Dihedral Angle (Phenyl-Core) | 18-65° |
| Hydrogen Bond Distances | 2.8-3.2 Å |
| Aromatic Ring Separation | 3.3-3.8 Å |
Tautomeric Equilibria in Solution Phase
The presence of the hydroxyl group at position 5 introduces the possibility of tautomeric equilibrium between the hydroxyl form and the corresponding keto tautomer. This tautomeric behavior is characteristic of hydroxylated imidazo[1,2-a]pyrimidine systems and significantly influences the compound's solution-phase properties. The equilibrium between this compound and its corresponding 7-methyl-2-phenylimidazo[1,2-a]pyrimidin-5-one tautomer depends on solvent polarity, temperature, and concentration factors.
Nuclear magnetic resonance spectroscopy studies of related tautomeric systems indicate that the keto form often predominates in polar solvents due to enhanced stabilization through hydrogen bonding interactions with solvent molecules. The hydroxyl tautomer may be favored in less polar environments where intramolecular hydrogen bonding becomes more significant. The methyl substituent at position 7 can influence this equilibrium through electronic effects, potentially stabilizing one tautomeric form over the other.
The tautomeric interconversion involves proton transfer between the hydroxyl oxygen and adjacent nitrogen atoms within the heterocyclic framework. The activation energy for this process is typically low, allowing for rapid equilibration under normal solution conditions. The position of the equilibrium can be monitored through characteristic changes in ultraviolet-visible absorption spectra and nuclear magnetic resonance chemical shifts of the heterocyclic protons.
Computational studies suggest that the energy difference between tautomeric forms is often less than 10 kilojoules per mole, indicating that both forms may coexist in appreciable concentrations under ambient conditions. The phenyl substituent at position 2 can influence tautomeric preferences through resonance stabilization effects that extend throughout the conjugated system.
Comparative Analysis with Related Imidazopyrimidine Derivatives
Structural comparison with closely related imidazo[1,2-a]pyrimidine derivatives reveals important structure-activity relationships within this class of heterocyclic compounds. The parent imidazo[1,2-a]pyrimidine system, with molecular formula C₆H₅N₃ and molecular weight 119.12, serves as the fundamental scaffold upon which various substituents can be introduced. The addition of the phenyl group at position 2 and the methyl group at position 7, along with the hydroxyl functionality at position 5, significantly modifies the electronic and steric properties of the base structure.
Comparison with 7-methyl-2-phenylimidazo[1,2-a]pyridine, which lacks the additional nitrogen atom in the six-membered ring, demonstrates the influence of heteroatom substitution on molecular properties. The pyridine analog has the molecular formula C₁₄H₁₂N₂ with a molecular weight of 208.264, indicating the replacement of a carbon-hydrogen unit with nitrogen in the pyrimidine system. This substitution affects the electron density distribution and hydrogen bonding capabilities of the molecule.
The presence of the hydroxyl group in this compound distinguishes it from non-hydroxylated analogs and introduces additional possibilities for hydrogen bonding and tautomeric behavior. Related compounds such as 7-methylimidazo[1,2-a]pyrimidin-5-one demonstrate the structural consequences of tautomeric preferences, where the keto form may predominate under certain conditions.
Substituent effects on the phenyl ring can further modify the properties of these systems. Derivatives bearing electron-withdrawing groups such as halogens or electron-donating groups like methoxy substituents exhibit altered electronic properties that influence their chemical reactivity and physical characteristics. The systematic variation of substituents provides insights into the structure-property relationships governing this class of heterocyclic compounds.
| Compound | Molecular Formula | Molecular Weight | Key Structural Features |
|---|---|---|---|
| This compound | C₁₃H₁₁N₃O | 225.25 | Hydroxyl at position 5, phenyl at position 2 |
| 7-Methyl-2-phenylimidazo[1,2-a]pyridine | C₁₄H₁₂N₂ | 208.26 | Pyridine instead of pyrimidine |
| Imidazo[1,2-a]pyrimidine | C₆H₅N₃ | 119.12 | Unsubstituted parent structure |
| 7-Methylimidazo[1,2-a]pyrimidin-5-one | C₇H₇N₃O | 149.15 | Keto tautomer, no phenyl group |
Properties
IUPAC Name |
7-methyl-2-phenyl-8H-imidazo[1,2-a]pyrimidin-5-one | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H11N3O/c1-9-7-12(17)16-8-11(15-13(16)14-9)10-5-3-2-4-6-10/h2-8H,1H3,(H,14,15) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HPELDCRCZHXSHN-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=O)N2C=C(N=C2N1)C3=CC=CC=C3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H11N3O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID10376960 | |
| Record name | 7-methyl-2-phenylimidazo[1,2-a]pyrimidin-5-ol | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID10376960 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
225.25 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
95980-02-2 | |
| Record name | 7-methyl-2-phenylimidazo[1,2-a]pyrimidin-5-ol | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID10376960 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Preparation Methods
General Synthetic Strategies for Imidazo[1,2-a]pyrimidine Derivatives
Imidazo[1,2-a]pyrimidines are typically synthesized via condensation and cyclization reactions involving 2-aminopyrimidine derivatives and α-haloketones or phenacyl bromides. The formation of the imidazo ring system occurs through nucleophilic attack by the amino group on the haloketone, followed by cyclization and elimination steps.
Catalyst- and Solvent-Free Microwave-Assisted Synthesis
One efficient method reported for preparing imidazo[1,2-a]pyridine derivatives, structurally related to imidazo[1,2-a]pyrimidines, involves microwave irradiation of neat reagents without solvents or catalysts. For example, the reaction of 2-aminopyridine with α-bromoacetophenone under microwave irradiation at 65 °C (100 W) for 15 minutes yields 2-phenylimidazo[1,2-a]pyridine with 90% isolated yield. This method is environmentally friendly, cost-effective, and rapid, producing high yields under mild conditions. The reaction mixture initially is solid, becomes liquid during stirring, and finally solidifies as the product forms. This approach tolerates various functional groups and substituents, indicating potential adaptability for preparing 7-methyl-2-phenylimidazo[1,2-a]pyrimidin-5-ol analogues.
Key Reaction Conditions Table:
| Entry | Solvent | Heating Method | Time (min) | Yield (%) |
|---|---|---|---|---|
| 1 | Toluene | Thermal (65 °C) | 8 | 51 |
| 2 | Ethanol | Thermal (65 °C) | 8 | 58 |
| 3 | Neat | Thermal (65 °C) | 60 | 80 |
| 4 | Neat | Microwave (65 °C, 100 W) | 15 | 90 |
| 5 | CCl4 | Microwave (65 °C) | 8 | 57 |
| 6 | Water | Microwave (65 °C) | 8 | 77 |
| 7 | THF | Microwave (65 °C) | 8 | 73 |
DBU-Catalyzed Room Temperature Synthesis in Aqueous Ethanol
Another highly effective method involves the two-component cyclization of substituted 2-aminopyridines with substituted phenacyl bromides using 1,8-diazabicyclo[5.4.0]undec-7-ene (DBU) as a catalyst in aqueous ethanol (1:1 v/v) at room temperature. This method provides 2-arylimidazo[1,2-a]pyridine derivatives in 65–94% yields with good atom economy (66.25–73.41%). The reaction proceeds smoothly within short times and tolerates a broad range of electron-donating and electron-withdrawing substituents.
Representative Reaction Conditions and Yields:
| Substituent on Phenacyl Bromide | Yield (%) | Reaction Time | Notes |
|---|---|---|---|
| 4-OCH3 | 94 | Short | Electron-donating group |
| 4-CN | 72 | Short | Electron-withdrawing group |
| 4-Cl | 79 | Short | Electron-withdrawing group |
| 4-Br | 75 | Short | Electron-withdrawing group |
The reaction mechanism involves initial formation of a pyridinium salt intermediate via nucleophilic attack of the endocyclic nitrogen on the phenacyl bromide, followed by cyclization and elimination steps to form the imidazo ring. DBU acts as a catalyst and is regenerated during the process. The method has been successfully scaled to multigram synthesis with maintained high yields.
Conventional Synthetic Route for Imidazo[1,2-a]pyrimidine Schiff Base Derivatives
For the specific preparation of imidazo[1,2-a]pyrimidine derivatives such as this compound, a conventional synthetic route involves:
- Starting from 2-aminopyrimidine derivatives bearing the 7-methyl substituent.
- Reacting with phenacyl bromide derivatives carrying the 2-phenyl group.
- Subsequent formation of the imidazo ring by condensation and cyclization.
- Introduction of the 5-hydroxy group either via direct substitution or through oxidation/hydrolysis steps.
This method is noted for its ease, high efficiency, and scalability, enabling large-scale production. The synthesized compounds are typically characterized by NMR (1H, 13C), LC-MS, and FT-IR spectroscopy to confirm structure and purity. Green chemistry principles are often considered, with metrics such as atom economy and solvent choice optimized.
Summary Table of Preparation Methods
| Method | Key Features | Reaction Conditions | Yield Range (%) | Advantages | Limitations |
|---|---|---|---|---|---|
| Microwave-assisted solvent-free | Catalyst- and solvent-free, microwave heating | 65 °C, 15 min, neat reagents | Up to 90 | Fast, eco-friendly, high yield | Requires microwave equipment |
| DBU-catalyzed aqueous ethanol | Room temperature, DBU catalyst | Room temp, aqueous EtOH, hours | 65–94 | Mild conditions, broad scope | Use of DBU catalyst |
| Conventional Schiff base synthesis | Standard condensation and cyclization | Conventional heating, scalable | High | Scalable, well-characterized | May require purification steps |
Research Findings and Notes
- The microwave-assisted method is pioneering in solvent- and catalyst-free synthesis of imidazo[1,2-a]pyridines, offering economic and environmental benefits.
- DBU-catalyzed reactions in aqueous ethanol demonstrate excellent substrate tolerance, including electron-rich and electron-poor substituents, making it versatile for diverse derivatives.
- The conventional synthetic route for Schiff base derivatives allows incorporation of functional groups like the 5-hydroxy substituent, essential for this compound.
- Characterization by advanced spectroscopic techniques ensures structural confirmation and purity.
- Green chemistry principles are increasingly integrated into these synthetic methods, emphasizing atom economy and environmentally benign solvents.
Chemical Reactions Analysis
7-Methyl-2-phenylimidazo[1,2-a]pyrimidin-5-ol undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized using common oxidizing agents such as potassium permanganate or hydrogen peroxide, leading to the formation of corresponding oxo derivatives.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride, resulting in the formation of reduced analogs.
Scientific Research Applications
7-Methyl-2-phenylimidazo[1,2-a]pyrimidin-5-ol has several scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex heterocyclic compounds.
Biology: This compound is studied for its potential biological activities, including antimicrobial, antiviral, and anticancer properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.
Mechanism of Action
The mechanism of action of 7-Methyl-2-phenylimidazo[1,2-a]pyrimidin-5-ol involves its interaction with specific molecular targets and pathways. It can bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact molecular targets and pathways depend on the specific application and the biological system being studied .
Comparison with Similar Compounds
Substitution at Position 5: Hydroxyl vs. Chloro
5-Chloro-7-(pyridin-2-yl)imidazo[1,2-a]pyrimidine ():
- Structure : Replaces the hydroxyl group at position 5 with chlorine and introduces a pyridinyl substituent.
- Synthesis : Utilizes POCl₃ for chlorination, yielding a 46% product via azeotropic distillation .
- The pyridinyl moiety may improve solubility in polar solvents compared to the phenyl group in the parent compound.
7-Methyl-2-phenylimidazo[1,2-a]pyrimidin-5-ol :
- The hydroxyl group enables hydrogen bonding, influencing crystal packing (e.g., O–H⋯N interactions) and biological target interactions.
Core Heterocycle Variation: Imidazo vs. Triazolo
5-Phenyl-[1,2,4]triazolo[1,5-a]pyrimidines ():
- Structure : Replaces the imidazole ring with a triazole, altering electron distribution.
- Synthesis : Alkylation with bromides in DMF/NaOH yields alkoxy derivatives (e.g., 7-alkoxy-5-phenyl-triazolo[1,5-a]pyrimidines) .
- Impact : The triazolo core may enhance metabolic stability due to reduced susceptibility to oxidative degradation compared to imidazo derivatives.
| Compound | Core Structure | Position 7 Substituent | Functional Group Flexibility |
|---|---|---|---|
| This compound | Imidazo[1,2-a]pyrimidine | CH₃ | Hydroxyl allows derivatization |
| 5-Phenyl-[1,2,4]triazolo[1,5-a]pyrimidine | Triazolo[1,5-a]pyrimidine | Alkoxy groups | Alkylation expands diversity |
Substituent Effects: Fluorophenyl vs. Morpholino
7-(2-Fluorophenyl)-2-methylimidazo[1,2-a]pyrimidin-5-ol ():
- Impact: Increased lipophilicity may improve blood-brain barrier penetration compared to non-fluorinated analogs.
5-(2,6-Dimethylmorpholino)-7-methyl-2-phenylimidazo[1,2-a]pyrimidine (CAS: 439096-69-2) ():
- Structure: Morpholino group at position 5 adds a basic nitrogen and steric bulk.
- Impact : Enhances water solubility and may modulate pharmacokinetic properties (e.g., half-life) .
| Compound | Substituent | Molecular Weight | Key Feature |
|---|---|---|---|
| 7-(2-Fluorophenyl)-2-methylimidazo[1,2-a]pyrimidin-5-ol | 2-Fluorophenyl | 243.24 | Enhanced lipophilicity |
| 5-(2,6-Dimethylmorpholino)-7-methyl-2-phenylimidazo[1,2-a]pyrimidine | 2,6-Dimethylmorpholino | 322.40 | Improved solubility |
Structural Analogues in Carcinogenicity Studies
2-Amino-1-methyl-6-phenylimidazo[4,5-b]pyridine (PhIP) ():
- Structure: Imidazo[4,5-b]pyridine core with amino and methyl groups.
- Impact: Carcinogenic in rodents, inducing colon and mammary carcinomas .
Biological Activity
Overview
7-Methyl-2-phenylimidazo[1,2-a]pyrimidin-5-ol is a compound of significant interest due to its potential biological activities, including antimicrobial, antiviral, and anticancer properties. This article aims to explore the biological activity of this compound by reviewing its mechanisms of action, structure-activity relationships (SAR), and relevant case studies.
- IUPAC Name : 7-methyl-2-phenyl-8H-imidazo[1,2-a]pyrimidin-5-one
- Molecular Formula : C13H11N3O
- Molecular Weight : 225.25 g/mol
- CAS Number : 95980-02-2
The biological activity of this compound is primarily attributed to its ability to interact with various molecular targets. Research indicates that this compound can modulate enzyme activity and influence cellular pathways, leading to its diverse biological effects.
- Antimicrobial Activity : The compound has shown promising results against both Gram-positive and Gram-negative bacteria. Its mechanism involves disruption of bacterial cell membranes and inhibition of essential metabolic pathways.
- Anticancer Properties : Studies suggest that it may induce apoptosis in cancer cells through DNA damage and disruption of mitochondrial function, similar to other imidazo[1,2-a]pyrimidine derivatives .
Biological Activity Data
Case Study 1: Antimicrobial Efficacy
In a recent study evaluating the antibacterial properties of various imidazo[1,2-a]pyrimidine derivatives, this compound demonstrated significant activity against S. aureus and E. coli, with MIC values indicating effective inhibition within clinically relevant concentrations .
Case Study 2: Mechanistic Insights in Cancer Cells
Another investigation into the anticancer potential of this compound revealed that it induces mitochondrial fragmentation in HeLa cells, leading to increased apoptotic markers. The study found that treatment with the compound at concentrations as low as 9 µM significantly affected cell viability and induced DNA damage .
Structure-Activity Relationship (SAR)
The biological activity of this compound can be influenced by structural modifications:
Q & A
Q. How to design structure-activity relationship (SAR) studies?
- Methodological Answer : Synthesize analogs with variations at the 7-methyl or 2-phenyl positions. Test bioactivity (e.g., enzyme inhibition IC) and correlate with electronic (Hammett σ) or steric (Taft) parameters. QSAR models using partial least squares (PLS) regression can prioritize high-potential derivatives .
Notes
Retrosynthesis Analysis
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Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
